molecular formula C10H16N2S B594447 4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine CAS No. 77738-92-2

4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine

Cat. No.: B594447
CAS No.: 77738-92-2
M. Wt: 196.31 g/mol
InChI Key: UNQKKHXKUXOBRH-UHFFFAOYSA-N
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Description

4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine is a chemical compound of significant interest in agricultural research, primarily investigated for its properties as a plant growth regulator. Peer-reviewed studies have demonstrated that this compound, referred to in the literature as EL-500, acts as a potent growth retardant in woody plant species such as silver maple ( Acer saccharinum ) . Its mechanism of action is attributed to the inhibition of gibberellin biosynthesis, a key class of plant hormones responsible for internode elongation, which results in significantly shorter sprout growth with a higher number of internodes per unit length without producing malformed growth or noticeable injury symptoms at effective application rates . The pyrimidine scaffold is a privileged structure in medicinal and agrochemical research due to its versatility and ability to interact with diverse biological targets . Substitutions on the pyrimidine core, such as the ethylthio and isopropyl groups present in this compound, are known to critically influence its biological activity and physicochemical properties, making it a valuable intermediate for further structure-activity relationship (SAR) studies . Researchers value this compound for developing more targeted growth regulators and exploring the physiological role of gibberellins in plant development. Its application via trunk injection offers a method for precise delivery in experimental settings, providing a model for studying the systemic movement and efficacy of growth-regulating compounds in perennial plants .

Properties

CAS No.

77738-92-2

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

4-ethylsulfanyl-6-methyl-2-propan-2-ylpyrimidine

InChI

InChI=1S/C10H16N2S/c1-5-13-9-6-8(4)11-10(12-9)7(2)3/h6-7H,5H2,1-4H3

InChI Key

UNQKKHXKUXOBRH-UHFFFAOYSA-N

SMILES

CCSC1=NC(=NC(=C1)C)C(C)C

Canonical SMILES

CCSC1=NC(=NC(=C1)C)C(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Dicarbonyl Precursors with Thiourea Derivatives

A foundational approach involves constructing the pyrimidine ring via cyclocondensation. For example, dimethyl malonate and acetamidine hydrochloride react under basic conditions to form 4,6-dihydroxy-2-methylpyrimidine . Adapting this method, substituting acetamidine with isopropylamidine and introducing ethylthiol during or post-cyclization could yield the target compound.

Reaction Conditions :

  • Base : Sodium methoxide (2.5–4.5 mol ratio relative to malonate) .

  • Solvent : Methanol, under ice-cooling (0–5°C) followed by warming to 18–25°C .

  • Workup : Acidification to pH 1–2 with HCl, crystallization at 0°C, and washing with ice-cold methanol .

Challenges : Direct incorporation of the ethylthio group requires thiourea or thioamide precursors. For instance, using ethylthiourea instead of acetamidine may introduce the ethylthio moiety at position 4 during ring formation.

Nucleophilic Substitution on Halogenated Pyrimidine Intermediates

Chloropyrimidines serve as versatile intermediates. As demonstrated in the synthesis of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine , chloro groups at positions 4 and 6 undergo substitution with methoxide. Similarly, 4-chloro-6-methyl-2-isopropylpyrimidine could react with ethylthiolate to introduce the ethylthio group.

Reaction Parameters :

  • Nucleophile : Sodium ethylthiolate (NaSEt) in toluene or DMF.

  • Temperature : 20–60°C, avoiding decomposition of the thiolate .

  • Catalyst : Phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reactivity.

Optimization :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve nucleophilicity but may require higher temperatures.

  • Purification : Distillation under reduced pressure to remove excess thiol, followed by recrystallization from hexane/ethyl acetate .

Yield Considerations :

StepYield (%)Purity (%)
Chloropyrimidine synthesis85–9095
Thiolation70–7590

Post-Synthetic Thioetherification via Mitsunobu Reaction

For late-stage functionalization, the Mitsunobu reaction enables thioether formation. Starting from 4-hydroxy-6-methyl-2-isopropylpyrimidine, treatment with ethylthiol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) installs the ethylthio group.

Procedure :

  • Reagents : Hydroxy precursor (1 eq), ethylthiol (1.2 eq), PPh₃ (1.5 eq), DEAD (1.5 eq).

  • Solvent : THF, 0°C to room temperature, 12–24 hours.

  • Workup : Column chromatography (silica gel, hexane/EtOAc 4:1).

Advantages : High regioselectivity and compatibility with sensitive functional groups.

One-Pot Multicomponent Synthesis

Integrating malonate derivatives, isopropylamidine, and ethylthio-containing reagents in a single pot could streamline synthesis. For example:

  • Mixing : Dimethyl methylmalonate (1 eq), isopropylamidine hydrochloride (1 eq), and ethylthiol (1.2 eq).

  • Base : Sodium hydride (2 eq) in DMF, 50°C, 6 hours.

  • Cyclization : Acidic workup (HCl, pH 2) to precipitate the product.

Efficiency : Reduces intermediate isolation steps, improving overall yield (estimated 65–70%).

Industrial-Scale Considerations

For bulk production, cost and safety are paramount:

  • Solvent Recovery : Toluene and methanol are distilled and reused .

  • Waste Management : Neutralization of acidic byproducts with Ca(OH)₂ minimizes environmental impact .

  • Catalyst Recycling : Tungsten-based catalysts in oxidation steps are filtered and reactivated .

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyrimidine ring can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Halogenated or nitrated pyrimidine derivatives.

Scientific Research Applications

4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylthio group can enhance lipophilicity, aiding in membrane permeability and bioavailability. The compound’s interactions with cellular pathways can lead to various biological effects, including inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Ethylthio Substituents

  • 4-Chloro-6-(ethylthio)-2-(4-(methylsulfonyl)phenyl)pyrimidine (Compound 14, CAS N/A) :
    This compound shares the ethylthio group at the 6-position but replaces the isopropyl group with a 4-(methylsulfonyl)phenyl moiety. The chlorine at the 4-position enhances electrophilicity, making it reactive toward nucleophilic substitution. It is a precursor for radioligands in imaging studies, highlighting how substituent polarity (methylsulfonyl vs. isopropyl) influences biomedical applications .

  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, CAS N/A): Here, the ethylthio group is replaced with a thietan-3-yloxy substituent. This compound is synthesized via thiirane intermediates, demonstrating the versatility of pyrimidine scaffolds in medicinal chemistry .

Dihydropyrimidine Derivatives

  • Ethyl 6-methyl-4-phenyl-2-(2-piperidinoethylthio)-1,4-dihydropyrimidine-5-carboxylate (IIg): This dihydropyrimidine features a reduced pyrimidine ring and a piperidinoethylthio side chain. The 1,4-dihydro structure enhances electron delocalization, which is critical for hypotensive activity. Its higher melting point (80°C) compared to analogs with morpholino or pyrrolidinyl groups (e.g., IIh: viscous, IIi: 64–66°C) suggests greater crystallinity due to the piperidine moiety .

Organophosphorus Derivatives

  • Diazinon (O,O-diethyl O-(6-methyl-2-(1-methylethyl)-4-pyrimidinyl) phosphorothioate): A structurally related organophosphate insecticide, diazinon incorporates a phosphorothioate group instead of the ethylthio substituent. This modification drastically increases acetylcholinesterase inhibition, a mode of action absent in the non-phosphorylated target compound. The isopropyl and methyl groups are retained, indicating shared structural motifs in agrochemical design .

Thienopyrimidine Derivatives

  • 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine: This compound replaces the pyrimidine ring with a thienopyrimidine core and introduces a fluorophenyl group. The thieno-fused system enhances π-stacking interactions, making it suitable for CNS-targeted therapies (e.g., urinary incontinence). The absence of an ethylthio group underscores how core heterocycle modifications expand pharmacological utility .

Data Tables

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Substituents Molecular Formula Application Reference
4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine 4-Ethylthio, 6-methyl, 2-isopropyl C₉H₁₄N₂S Pesticide standard
4-Chloro-6-(ethylthio)-2-(4-(methylsulfonyl)phenyl)pyrimidine 4-Chloro, 6-ethylthio, 2-(methylsulfonyl)phenyl C₁₃H₁₂ClN₂O₂S₂ Radioligand precursor
Diazinon O,O-diethyl phosphorothioate, 6-methyl, 2-isopropyl C₁₂H₂₁N₂O₃PS Insecticide
IIg (Dihydropyrimidine) 2-Piperidinoethylthio, 4-phenyl, 6-methyl, 1,4-dihydro C₂₁H₂₉N₃O₂S Hypotensive agent

Research Findings

  • Synthetic Routes : Ethylthio-containing pyrimidines are typically synthesized via nucleophilic displacement of halides (e.g., 4,6-dichloropyrimidine intermediates) using ethylthiols . In contrast, dihydropyrimidines require reductive conditions or cyclocondensation of thioureas with β-keto esters .
  • Substituent Effects: Ethylthio vs. Phosphorothioate: Ethylthio groups confer moderate hydrophobicity, whereas phosphorothioates (e.g., diazinon) introduce enzymatic targeting capabilities . Aromatic vs. Aliphatic Substituents: Phenyl or fluorophenyl groups (as in thienopyrimidines) enhance binding to aromatic receptors, while aliphatic groups (e.g., isopropyl) improve lipid solubility .
  • Biological Activity : Dihydropyrimidines exhibit cardiovascular activity due to their reduced ring system, whereas fully aromatic pyrimidines are more common in agrochemicals .

Biological Activity

4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an ethylthio group, which enhances its lipophilicity and may influence its interaction with biological targets, including enzymes and receptors. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The ethylthio group increases the compound's membrane permeability, facilitating its entry into cells where it can modulate cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation, contributing to its potential anticancer effects.
  • Antimicrobial Activity: It exhibits inhibitory effects on microbial growth, making it a candidate for antimicrobial applications.
  • Cell Signaling Modulation: By interacting with receptors, it may influence signaling pathways crucial for cell survival and proliferation.

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent.

Microorganism Inhibition Concentration (MIC)
E. coli62.5 µg/mL
S. aureus78.12 µg/mL
E. faecalis70 µg/mL

These findings suggest that the compound could be developed further as a treatment option for infections caused by resistant bacterial strains .

Anticancer Activity

The anticancer potential of this pyrimidine derivative has been evaluated through various assays on human cancer cell lines. Studies have shown that it can inhibit the proliferation of cancer cells, including those from melanoma and breast adenocarcinoma.

Cell Lines Tested:

  • A375 (melanotic melanoma)
  • MCF-7 (breast adenocarcinoma)
  • DU145 (prostate cancer)

The compound exhibited significant cytotoxic effects at concentrations ranging from 50 to 5000 µM, with notable selectivity towards cancerous cells over normal cells .

Case Studies

  • Antimicrobial Screening Study:
    A recent study investigated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated strong antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
  • Anticancer Evaluation:
    In another study, this compound was subjected to the NCI-60 screening program, which evaluates new compounds against a panel of human cancer cell lines. It demonstrated promising results in inhibiting cell growth across several cancer types, particularly in melanoma and breast cancer models .

Q & A

Q. What are the optimal synthetic routes for 4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution reactions, where a pyrimidine core is functionalized with ethylthio and isopropyl groups. For example, ethylthiol can react with a halogenated pyrimidine intermediate under basic conditions (e.g., K₂CO₃ in DMF) . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of byproducts like unreacted thiols or residual solvents .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and detect stereochemical anomalies. For instance, the ethylthio group’s methyl protons appear as a triplet (~1.3 ppm) coupled with adjacent CH₂ .
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and rule out isotopic impurities.
  • FT-IR : Sulfur-related stretches (C-S at ~600–700 cm⁻¹) and pyrimidine ring vibrations (C=N at ~1600 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies should include:

  • Thermogravimetric analysis (TGA) : To determine decomposition temperatures.
  • Accelerated degradation tests : Expose the compound to UV light, humidity (40°C/75% RH), and acidic/alkaline buffers. Monitor degradation via HPLC and track sulfoxide formation (a common oxidation product of thioethers) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?

  • Substituent modulation : Replace the ethylthio group with methylthio or phenylthio to evaluate sulfur’s role in bioactivity.
  • Computational docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial dihydrofolate reductase). Compare results with experimental IC₅₀ values from enzyme inhibition assays .
  • Metabolite profiling : Incubate the compound with liver microsomes to identify metabolic pathways (e.g., S-oxidation) and correlate with toxicity .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., bacterial strain variability, solvent effects). To address this:

  • Standardize protocols : Use CLSI guidelines for antimicrobial testing and ensure consistent DMSO concentrations (<1% v/v) in cell-based assays.
  • Dose-response validation : Perform triplicate experiments with positive controls (e.g., ciprofloxacin for bacteria) .
  • In silico validation : Cross-check experimental results with QSAR models trained on pyrimidine derivatives .

Q. How can crystallographic data inform the design of derivatives with enhanced properties?

Single-crystal X-ray diffraction reveals:

  • Conformational flexibility : Torsion angles between the pyrimidine ring and substituents (e.g., ethylthio group’s orientation affects steric hindrance) .
  • Intermolecular interactions : Hydrogen bonding patterns (e.g., N–H···S contacts) that influence solubility and crystal packing. Use Mercury software to analyze packing diagrams and predict co-crystal formation .

Q. What methodologies are recommended for evaluating in vivo toxicity?

  • Acute toxicity (OECD 423) : Administer graded doses (10–2000 mg/kg) to rodents; monitor mortality, organ weight changes, and histopathology (liver/kidney sections) .
  • Genotoxicity : Perform Ames tests (TA98/TA100 strains) and micronucleus assays in bone marrow cells .
  • Bioavailability : Measure plasma concentration-time profiles using LC-MS/MS after oral/intravenous dosing .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Their Roles

IntermediateRole in SynthesisReference
4-Chloro-6-methylpyrimidineCore for nucleophilic substitution
Ethyl mercaptanThiol source for ethylthio group
Isopropyl magnesium bromideGrignard reagent for isopropyl addition

Q. Table 2. Common Contaminants in Synthesis

ContaminantDetection MethodMitigation Strategy
Sulfoxide derivativesHPLC (retention time shift)Use inert atmosphere (N₂)
Unreacted halogenated precursor¹H NMR (δ 6.8–7.2 ppm)Extended purification

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